DBU-Catalyzed Isatin Insertion Yields
In the DBU-catalyzed insertion of isatins, 2,2-difluoro-2-nitro-1-phenylethan-1-one (compound 1 in Ding et al.) yields the corresponding 3-(difluoronitromethyl)-2-oxoindolin-3-yl benzoate products in near-quantitative isolated yields: 99% with N-benzyl isatin, 98% with N-methyl isatin, and 98% with N-phenyl isatin, using only 20 mol% DBU at room temperature over 24 hours [1]. In stark contrast, the non-fluorinated analog ω-nitroacetophenone (CAS 614-21-1) is incapable of participating in this transformation because it cannot undergo the critical C–C bond cleavage step that generates the difluoronitronate nucleophile. When DBU is added to difluoronitroacetophenone in CDCl₃, a reversible DBU–ketone adduct forms within 5 minutes—evidenced by two diastereotopic 19F NMR signals at −88.0 and −92.1 ppm—which is the essential intermediate for the subsequent insertion cascade [1].
| Evidence Dimension | Isolated yield of isatin insertion product (DBU-catalyzed, 20 mol% DBU, CHCl₃, room temperature, 24 h) |
|---|---|
| Target Compound Data | 99% (N-benzyl isatin), 98% (N-methyl isatin), 98% (N-phenyl isatin), 91% (5-methyl-N-phenyl isatin), 97% (5-chloro-N-phenyl isatin) [1] |
| Comparator Or Baseline | ω-Nitroacetophenone (CAS 614-21-1, CH₂NO₂ analog): reaction not feasible—no C–C cleavage/nitronate formation occurs under identical conditions; traditional nitroaldol reactions using CH₃NO₂ require 5–10 equivalents of nitroalkane to achieve comparable yields [1] |
| Quantified Difference | 99% yield with stoichiometric nitroalkane equivalent vs. 0% for non-halogenated analog; traditional Henry reactions require 5–10× excess nitroalkane for comparable efficiency [1] |
| Conditions | Aryl difluoronitromethyl ketone (0.18 mmol), isatin (0.15 mmol), DBU (0.03 mmol, 20 mol%), anhydrous CHCl₃ (0.4 mL), room temperature, 24–48 h under N₂ atmosphere [1] |
Why This Matters
For procurement decisions, this demonstrates that the CF₂NO₂ motif is mechanistically irreplaceable—the non-fluorinated ω-nitroacetophenone cannot function as a substitute in this high-yielding, atom-economical oxindole synthesis, making 2,2-difluoro-2-nitro-1-phenylethan-1-one the mandatory building block for this reaction class.
- [1] Ding, R.; Bakhshi, P. R.; Wolf, C. Organocatalytic Insertion of Isatins into Aryl Difluoronitromethyl Ketones. The Journal of Organic Chemistry, 2017, 82(2), 1273–1278. DOI: 10.1021/acs.joc.6b02704. (See Table 2, entries 1–7; mechanism in Scheme 2; 19F NMR monitoring data.) View Source
